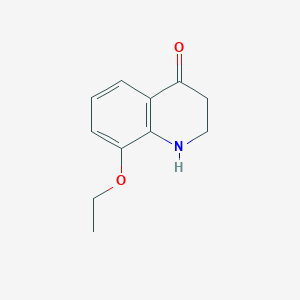
1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a 3,5-dichlorobenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Sulfonylation: The 3,5-dichlorobenzenesulfonyl group is introduced through a sulfonylation reaction, where the piperidine derivative is reacted with 3,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or carboxylic acid derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The sulfonyl group can interact with active sites of enzymes, while the piperidine ring provides structural stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid: Similar structure but with different positional isomers of the dichlorobenzene group.
Isonipecotic acid: A simpler compound with a piperidine ring and a carboxylic acid group but without the sulfonyl group.
Pipecolinic acid: Another piperidine derivative used in peptide synthesis.
Uniqueness
1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid is unique due to the presence of both the 3,5-dichlorobenzenesulfonyl group and the piperidine-4-carboxylic acid moiety. This combination provides specific chemical properties and reactivity that are valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.
Propriétés
Formule moléculaire |
C12H13Cl2NO4S |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
1-(3,5-dichlorophenyl)sulfonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H13Cl2NO4S/c13-9-5-10(14)7-11(6-9)20(18,19)15-3-1-8(2-4-15)12(16)17/h5-8H,1-4H2,(H,16,17) |
Clé InChI |
FCEQSEOAZXUHIG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-1,2,4-Triazole-5-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12112077.png)
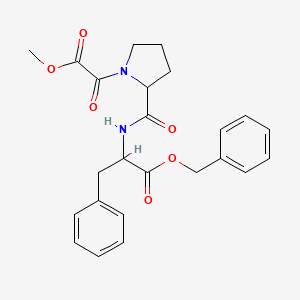

![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)
![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)
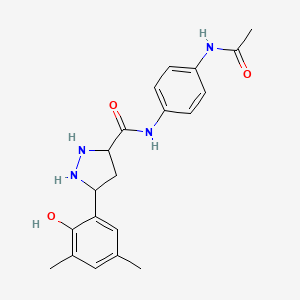

![6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B12112123.png)
![2-{[(4-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B12112125.png)
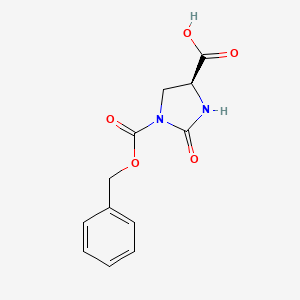

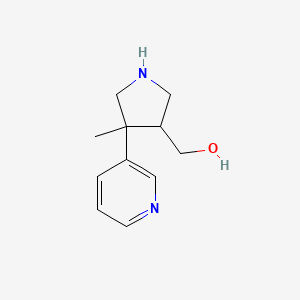
![2-(4-Chlorophenyl)benzo[d]oxazol-6-amine](/img/structure/B12112142.png)
